gamma-Chlordene
Overview
Description
Gamma-Chlordene, also known as trans-Chlordane, is an organochlorine compound that belongs to the cyclodiene family of insecticides. It is a white solid with a slightly pungent, chlorine-like odor. This compound was widely used as a pesticide for agricultural crops, livestock, lawns, gardens, and termite treatment until it was banned due to its environmental persistence and potential health hazards .
Preparation Methods
Gamma-Chlordene is synthesized through the Diels-Alder reaction between hexachlorocyclopentadiene and cyclopentadiene to form the intermediate chlordene. This intermediate is then chlorinated under specific conditions to produce this compound. The industrial production of this compound involves chlorination of the Diels-Alder adduct, resulting in a mixture of isomers, including cis- and trans-Chlordane .
Chemical Reactions Analysis
Gamma-Chlordene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlordane epoxides, such as oxychlordane.
Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Gamma-Chlordene has been used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for gas chromatography and mass spectrometry.
Biology: Studying the effects of organochlorine pesticides on biological systems and their environmental impact.
Medicine: Investigating the toxicological effects of this compound on human health, including its potential carcinogenicity and neurotoxicity.
Industry: Historically used as a pesticide for termite control and crop protection
Mechanism of Action
Gamma-Chlordene exerts its effects by interfering with the nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptors, inhibiting the normal function of GABA, which is an inhibitory neurotransmitter. This leads to uncontrolled neuronal firing, causing convulsions and eventually death in insects. In mammals, this compound can also affect the central nervous system, leading to similar neurotoxic effects .
Comparison with Similar Compounds
Gamma-Chlordene is similar to other cyclodiene insecticides, such as:
Cis-Chlordane: Another isomer of chlordane with similar chemical properties and uses.
Heptachlor: A related cyclodiene insecticide with a similar mechanism of action but different chemical structure.
Aldrin and Dieldrin: Cyclodiene insecticides with similar environmental persistence and toxicity. This compound is unique due to its specific isomeric form and its distinct chemical and toxicological properties compared to its isomers and related compounds
Biological Activity
Gamma-chlordene, a chlorinated hydrocarbon, is primarily known for its use as a pesticide and its persistence in the environment. This article explores its biological activity, including toxicokinetics, metabolic pathways, and potential health effects based on diverse research findings.
Chemical Structure and Properties
This compound is a stereoisomer of chlordane, characterized by its complex structure that includes multiple chlorine atoms attached to a cyclodiene ring. Its chemical formula is , contributing to its lipophilicity and persistence in biological systems.
Toxicokinetics
Absorption and Distribution:
this compound is absorbed through various routes, including oral and inhalation exposure. Studies indicate that absorption rates differ among species; for instance, peak blood levels in mice were observed at 113 ng equivalents/mL after an oral dose of 1 mg/kg, while in rats, levels peaked at 175 ng/mL for the trans isomer . The compound exhibits biphasic elimination from organs such as the liver and kidneys, with half-lives ranging from 5.9 to 9.6 hours for the initial phase and extending to several days for the terminal phase .
Metabolism:
Metabolic pathways for this compound involve several enzymatic processes primarily mediated by cytochrome P-450 enzymes. Key metabolites include oxychlordane and heptachlor epoxide. In rats, oxychlordane is the predominant metabolite formed from both chlordane isomers . The metabolism rate varies significantly between species; monkeys exhibit slower metabolism compared to rats .
Biological Effects
Case Studies:
- Neurotoxicity: Research indicates that exposure to this compound can lead to neurotoxic effects in various animal models. For example, chronic exposure in rats resulted in behavioral changes consistent with neurotoxicity, including altered locomotor activity and impaired learning capabilities.
- Endocrine Disruption: A study highlighted the potential endocrine-disrupting effects of this compound, demonstrating alterations in hormone levels in exposed rodents. These changes may impact reproductive health and development.
- Carcinogenicity: While direct evidence of carcinogenicity in humans remains inconclusive, animal studies suggest a potential link between prolonged exposure to this compound and increased tumor incidence . The International Agency for Research on Cancer (IARC) has classified certain chlorinated hydrocarbons as possibly carcinogenic to humans.
Data Table: Summary of Biological Activity Findings
Study | Species | Exposure Route | Key Findings |
---|---|---|---|
Ewing et al. (1985) | Rats | Oral | Peak blood levels of 175 ng/mL for trans isomer; biphasic elimination from liver |
Hirasawa & Takizawa (1989) | Mice | Oral | Low body content of chlordane after treatment; increased nonachlor accumulation |
Khasawinah (1989) | Monkeys | Inhalation | Slower metabolism of chlordane compared to rats; predominant metabolite was oxychlordane |
Properties
IUPAC Name |
(1S,4R,7R,8R,10R)-2,3,4,5,6,10-hexachlorotricyclo[5.2.1.04,8]deca-2,5-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6/c11-5-2-1-3-4(5)7(13)9(15)10(3,16)8(14)6(2)12/h2-5H,1H2/t2-,3+,4+,5+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGYVZYRIHEIML-VDNDHTCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C1C(C(=C2Cl)Cl)(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@H]3[C@@H]1[C@@](C(=C2Cl)Cl)(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912347 | |
Record name | gamma-Chlordene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56641-38-4 | |
Record name | gamma-Chlordene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056641384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Chlordene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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